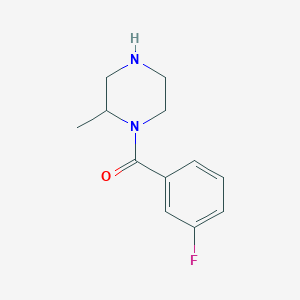

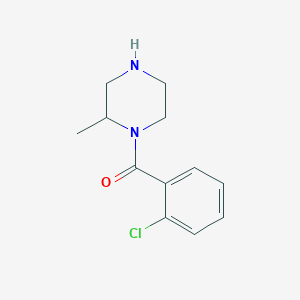

![molecular formula C12H17ClN2 B6332292 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine CAS No. 1240571-00-9](/img/structure/B6332292.png)

1-[(3-Chlorophenyl)methyl]-2-methylpiperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

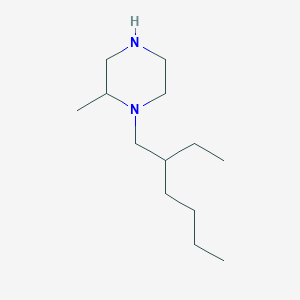

1-[(3-Chlorophenyl)methyl]-2-methylpiperazine is a derivative of piperazine, a class of organic compounds with a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been extensively studied. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .科学研究应用

1-[(3-Chlorophenyl)methyl]-2-methylpiperazine has been used in a variety of scientific research applications. It has been used to study the effects of monoamine oxidase A (MAO-A) inhibition, as well as the effects of 5-HT1A receptor agonism. It has also been used to study the effects of various drugs on MAO-A activity and 5-HT1A receptor agonism. In addition, this compound has been used in laboratory experiments to study the effects of various compounds on cell cultures.

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as meta-chlorophenylpiperazine (mcpp), have been found to interact with various serotonin receptors .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets and induce changes in cellular activity . For instance, mCPP acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Mcpp, a structurally similar compound, is known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .

实验室实验的优点和局限性

1-[(3-Chlorophenyl)methyl]-2-methylpiperazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to act as an inhibitor of MAO-A and an agonist of 5-HT1A receptors. This makes it a useful tool for studying the effects of various compounds on MAO-A activity and 5-HT1A receptor agonism. However, this compound has several limitations. It is not very stable and can degrade over time, and it is not very soluble in water. In addition, this compound is not very selective and can bind to a variety of other receptors, which can make it difficult to study the specific effects of certain compounds.

未来方向

The future of 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine research is promising. Future research will focus on understanding the effects of this compound on other neurotransmitters and receptors, as well as its potential therapeutic applications. In addition, future research will focus on increasing the stability and solubility of this compound, as well as improving its selectivity for specific receptors. Finally, future research will focus on developing new methods of synthesis for this compound, as well as exploring its potential uses in other fields, such as drug development and biotechnology.

合成方法

1-[(3-Chlorophenyl)methyl]-2-methylpiperazine can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloropropiophenone with 2-methylpiperazine. This reaction is typically performed in an organic solvent such as dichloromethane and can be catalyzed by a base such as potassium carbonate. Other methods of synthesis include the reaction of 3-chloropropiophenone with a variety of other alkylpiperazines, as well as the reaction of 3-chloropropiophenone with an amine.

安全和危害

While specific safety and hazard information for 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

生化分析

Biochemical Properties

They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

The exact cellular effects of 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine are yet to be studied. Related compounds have been reported to have antioxidant and immunomodulatory effects . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTSUUZINYEMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)

![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)

![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)